N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(4-chlorophenoxy)acetamide
Description
This compound is a thiazole derivative featuring a phenyl group at position 4 of the thiazole ring. The position 2 substituent includes a thioether linkage to a 2-amino-2-oxoethyl group, while position 5 is functionalized with a 2-(4-chlorophenoxy)acetamide moiety.
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c20-13-6-8-14(9-7-13)26-10-16(25)22-18-17(12-4-2-1-3-5-12)23-19(28-18)27-11-15(21)24/h1-9H,10-11H2,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDCURGFIXGTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)N)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable phenylthiazole precursor, the thiazole ring can be formed through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenoxy Acetamide Moiety: This step involves the reaction of the intermediate thiazole compound with 4-chlorophenoxyacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogs in Antitumor Research
Key Compounds:
Findings:
- Role of 4-Chlorophenoxy Group: Both the target compound and 3.1.3 () share the 4-chlorophenoxy moiety, which correlates with antitumor activity. Compound 3.1.3 demonstrated superior activity in its series, suggesting this group enhances target binding .
- Heterocyclic Core Impact: Compound 6 () uses a thioxothiazolidinone core instead of a thiazole, yet retains comparable anticancer efficacy. This indicates that bioisosteric replacements (e.g., thiazolidinone vs. thiazole) may retain activity .
- Substituent Flexibility : The triazole-based analog () replaces the thiazole with a triazole ring but retains a chlorophenyl group. While its activity is unspecified, this highlights structural versatility in acetamide derivatives .
Anti-Inflammatory Analogs
Key Compound:
Findings:
- Thioacetamide Linkage : AS111 () shares the thioacetamide backbone with the target compound but incorporates a triazole-pyridyl system. Its anti-inflammatory efficacy surpasses diclofenac, suggesting that the thioacetamide group is critical for modulating inflammation .
- Substituent Specificity: The 3-methylphenyl group in AS111 may enhance receptor affinity compared to the 4-chlorophenoxy group in the target compound, indicating substituent-dependent activity profiles.
Key Compounds ():
Findings:
- Impact of Chloro vs. The target compound’s 2-amino-2-oxoethyl group may balance hydrophilicity and membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
